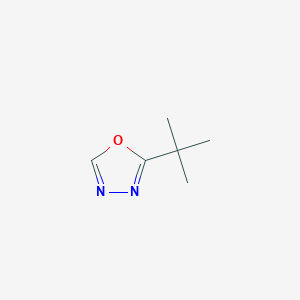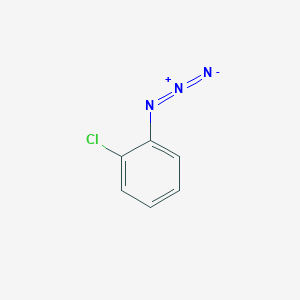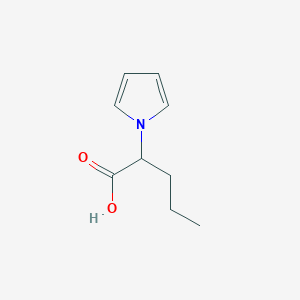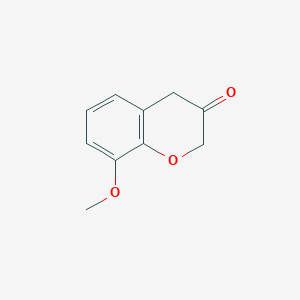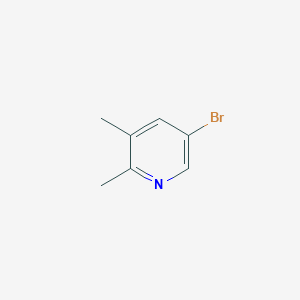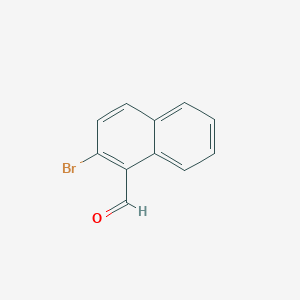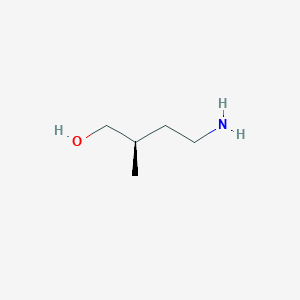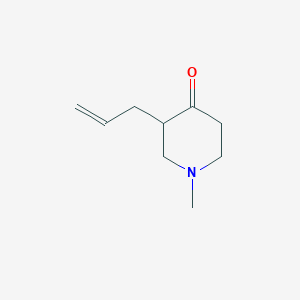![molecular formula C14H20BrN3O4 B1280695 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine CAS No. 209959-33-1](/img/structure/B1280695.png)
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Übersicht
Beschreibung
“2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which is further attached to a pyrimidine ring. The Boc groups serve as protecting groups for the amino group, preventing it from reacting with other functional groups during synthesis .
Chemical Reactions Analysis
The tert-butyloxycarbonyl protecting group (Boc group) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In the context of peptide synthesis, Boc-protected amino acid ionic liquids have been used as efficient reactants and reaction media .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A rapid and flexible synthetic approach to {[bis(tert-butoxycarbonyl)amino]propyl}piperidines and related compounds is described, emphasizing a key step involving a three-component coupling process. This method is suitable for the synthesis of a new class of 5-HT4 ligands, highlighting the compound's role in facilitating complex organic syntheses (Russo et al., 2004).
Polymer Science
The ring-opening metathesis polymerization of amino acid-derived novel norbornene diester derivatives, including compounds related to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, was investigated. This work showcases the potential of these compounds in creating polymers with high molecular weights and good yields, contributing significantly to the field of polymer science (Sutthasupa et al., 2007).
Wirkmechanismus
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine involves its role as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
It’s known that the compound is used in the synthesis of phosphatidylserine and ornithine , suggesting that it may play a role in the biochemical pathways involving these molecules.
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can be influenced by factors such as temperature and ph .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. In the context of organic synthesis, the compound serves as a protecting group for amines, allowing for selective reactions to occur .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction .
Biochemische Analyse
Biochemical Properties
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in reactions that require the protection of amino groups, which is crucial in peptide synthesis. The tert-butoxycarbonyl (Boc) group in the compound acts as a protecting group for amines, preventing unwanted reactions during synthesis . This interaction is essential for the stability and specificity of the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups plays a crucial role in maintaining the integrity of proteins and peptides within the cell . This protection ensures that the cellular processes proceed without interference from unwanted reactions, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group in the compound binds to amino groups, preventing them from participating in reactions that could lead to the degradation or modification of proteins and peptides . This binding interaction is crucial for the compound’s role in enzyme inhibition or activation and changes in gene expression. By protecting amino groups, this compound ensures the stability and functionality of biomolecules involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions . Over time, the compound may degrade, leading to changes in its interactions with biomolecules and its overall efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . It is crucial to determine the optimal dosage to ensure the compound’s effectiveness while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions influence metabolic flux and metabolite levels, impacting the overall metabolic processes within the cell . Understanding these pathways is essential for determining the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, maintaining the integrity and functionality of cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKYABNFMXOTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475066 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209959-33-1 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


